Physicochemical Profiling and Synthetic Applications of 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid: A Technical Guide for Drug Discovery
Physicochemical Profiling and Synthetic Applications of 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid: A Technical Guide for Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid (CAS: 1008773-89-4)
Executive Summary & Structural Rationale
In modern medicinal chemistry, optimizing the physicochemical properties of a lead compound is as critical as maximizing its target affinity. The incorporation of
As a Senior Application Scientist, I have structured this technical whitepaper to provide a comprehensive overview of this compound. We will dissect its physicochemical profile, explore the causality behind its synthetic assembly, and outline robust analytical protocols for its validation in drug discovery workflows.
Physicochemical Profiling & Pharmacokinetic Implications
To effectively utilize 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid in rational drug design, one must understand how its intrinsic properties dictate its behavior in biological systems[1].
Quantitative Data Summary
Table 1: Physicochemical Properties of 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid
| Property | Value | Pharmacokinetic / Structural Implication |
| CAS Number | 1008773-89-4 | Unique registry identifier for sourcing and compliance[2]. |
| Molecular Formula | C13H16O4 | High |
| Molecular Weight | 236.26 g/mol | Well within the "Rule of 3" for fragment-based drug discovery (FBDD)[1]. |
| LogP | 2.27 | Optimal lipophilicity; balances membrane permeability with aqueous solubility[2]. |
| Predicted pKa | 4.45 ± 0.10 | Ensures the carboxylate is predominantly ionized at physiological pH (7.4)[2]. |
| Density | ~1.18 g/cm³ | Relevant for formulation and solid-state handling[2]. |
| Physical State | White Solid | Stable under normal storage and handling conditions[1]. |
Mechanistic Insight: The Causality of pKa
Why is the pKa of this compound approximately 4.45[2]? Unsubstituted benzoic acid has a pKa of 4.20. The addition of an alkoxy group at the para position introduces competing electronic effects. The ether oxygen is electron-withdrawing via induction (-I) but strongly electron-donating via resonance (+R). The resonance effect dominates at the para position, slightly destabilizing the conjugate carboxylate base and thereby decreasing acidity (raising the pKa). This aligns perfectly with the known experimental pKa of the structurally analogous 4-methoxybenzoic acid, which is 4.47[3].
Synthetic Methodology & Workflow
The synthesis of this building block relies on a robust two-step sequence: a Williamson ether synthesis followed by ester saponification. The protocol below is designed as a self-validating system, ensuring high yield and purity.
Step-by-Step Protocol
Step 1: Etherification (Williamson Synthesis)
-
Reagents: Methyl 4-hydroxybenzoate (1.0 eq), 4-(bromomethyl)tetrahydropyran (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).
-
Solvent: N,N-Dimethylformamide (DMF).
-
Procedure: Suspend the reagents in DMF and heat to 80°C for 12 hours under an inert nitrogen atmosphere.
-
Causality: K₂CO₃ is chosen because it is a mild base, sufficient to deprotonate the phenol (pKa ~10) to form the highly nucleophilic phenoxide, but not strong enough to prematurely hydrolyze the methyl ester. DMF acts as a polar aprotic solvent, accelerating the
displacement of the bromide.
Step 2: Workup & Isolation of Intermediate
-
Quench the reaction with water and extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine to remove residual DMF, dry over Na₂SO₄, and concentrate to yield methyl 4-(tetrahydro-2H-pyran-4-ylmethoxy)benzoate.
Step 3: Saponification
-
Reagents: Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq).
-
Solvent: THF/H₂O (3:1 v/v).
-
Procedure: Dissolve the intermediate in the solvent mixture, add LiOH, and stir at room temperature for 4 hours.
-
Causality: The THF/H₂O biphasic/miscible system is critical. THF solubilizes the lipophilic ester, while water dissolves the LiOH, allowing the hydroxide ion to efficiently attack the carbonyl carbon. LiOH is preferred over NaOH to prevent unwanted side reactions and facilitate an easier workup.
Step 4: Acidification & Precipitation
-
Remove THF under reduced pressure. Acidify the aqueous layer with 1M HCl to pH ~2.
-
Causality: At pH 2 (well below the pKa of 4.45), the carboxylate is fully protonated to the neutral carboxylic acid, which precipitates out of the aqueous solution as a white solid[1]. Filter and dry under vacuum.
Figure 1: Two-step synthetic workflow for 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid.
Application in Target-Directed Drug Design
In rational drug design, the benzoic acid moiety serves as a versatile anchor. It can be converted into amides, esters, or bioisosteres (like tetrazoles) to interact with target proteins. The THP ring acts as a solubilizing tail that frequently occupies hydrophobic pockets while exposing its oxygen atom to the solvent, thereby preventing the drastic drop in solubility typically seen with purely aliphatic rings (like cyclohexyl groups).
Figure 2: Integration of the THP-benzoic acid motif in targeted receptor modulation pathways.
Analytical Characterization & Validation Protocol
Before integrating this building block into high-throughput screening (HTS) libraries or complex API syntheses, its structural integrity must be rigorously validated.
Step-by-Step Protocol: Analytical Validation
-
Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of LC-MS grade Methanol.
-
LC-MS Analysis (Liquid Chromatography-Mass Spectrometry):
-
Column: C18 Reverse-Phase (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
-
Ionization Mode: Electrospray Ionization Negative (ESI-).
-
Causality: Carboxylic acids readily donate a proton in solution. Operating in ESI- mode specifically targets the deprotonated species, yielding a clean, highly abundant [M-H]⁻ peak at m/z 235.1 (calculated for C₁₃H₁₅O₄⁻).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Solvent: DMSO-d6.
-
¹H-NMR Markers: Look for the broad singlet of the carboxylic acid proton (~12.5 ppm), the AA'BB' aromatic system of the para-substituted benzene ring (two doublets around 7.0 and 7.9 ppm), and the characteristic multiplet of the THP ring protons (1.2–3.9 ppm).
-
-
Purity Assessment: Ensure UV purity at 254 nm is >97% before batch release.
Figure 3: Analytical validation workflow ensuring structural integrity and purity before screening.
References
-
ChemicalBook. "Benzoic acid, 4-[(tetrahydro-2H-pyran-4-yl)methoxy]- CAS#: 1008773-89-4 Properties". ChemicalBook.
-
Kishida Chemical Co., Ltd. "Safety Data Sheet: 4-(Oxan-4-ylmethoxy)benzoic acid, PK02014E-1". Kishida Chemical.
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 7478, 4-Methoxybenzoic Acid". PubChem.
